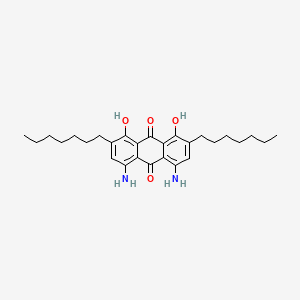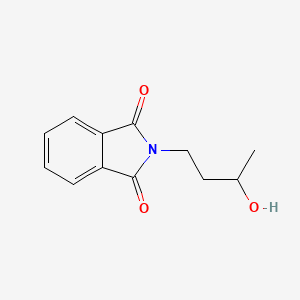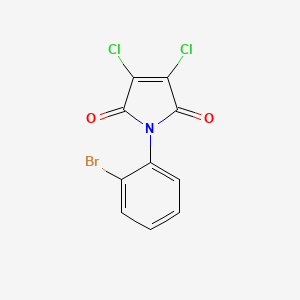
Acetic acid;4-but-3-en-2-yl-3-chloronaphthalene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;4-but-3-en-2-yl-3-chloronaphthalene-1,2-diol is a complex organic compound that features a naphthalene core substituted with a chlorinated diol and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-but-3-en-2-yl-3-chloronaphthalene-1,2-diol typically involves multi-step organic reactions. One common approach is the chlorination of a naphthalene derivative followed by the introduction of the diol and acetic acid groups. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
Acetic acid;4-but-3-en-2-yl-3-chloronaphthalene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chlorinated naphthalene can be reduced to remove the chlorine atom.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diol group may yield naphthoquinones, while reduction of the chlorinated naphthalene may produce a fully dechlorinated naphthalene derivative.
科学的研究の応用
Acetic acid;4-but-3-en-2-yl-3-chloronaphthalene-1,2-diol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism by which acetic acid;4-but-3-en-2-yl-3-chloronaphthalene-1,2-diol exerts its effects involves interactions with specific molecular targets. The diol and acetic acid groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The chlorinated naphthalene core may also interact with hydrophobic pockets in proteins, affecting their function.
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar acetic acid moiety.
Naphthalene diols: Compounds with similar naphthalene cores and diol groups.
Chlorinated aromatics: Compounds with chlorinated aromatic rings.
Uniqueness
Acetic acid;4-but-3-en-2-yl-3-chloronaphthalene-1,2-diol is unique due to the combination of its structural features, including the chlorinated naphthalene core, diol group, and acetic acid moiety
特性
CAS番号 |
89510-29-2 |
|---|---|
分子式 |
C18H21ClO6 |
分子量 |
368.8 g/mol |
IUPAC名 |
acetic acid;4-but-3-en-2-yl-3-chloronaphthalene-1,2-diol |
InChI |
InChI=1S/C14H13ClO2.2C2H4O2/c1-3-8(2)11-9-6-4-5-7-10(9)13(16)14(17)12(11)15;2*1-2(3)4/h3-8,16-17H,1H2,2H3;2*1H3,(H,3,4) |
InChIキー |
XAJPGNCNCSOTEL-UHFFFAOYSA-N |
正規SMILES |
CC(C=C)C1=C(C(=C(C2=CC=CC=C21)O)O)Cl.CC(=O)O.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E,E)-1,1'-Oxybis[(4-nitrophenyl)diazene]](/img/structure/B14379460.png)
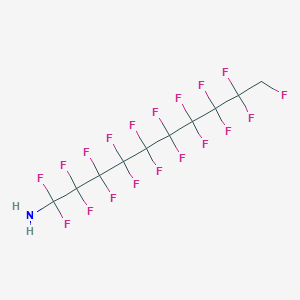
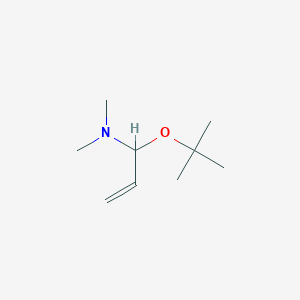
![N-[2-(4-{[8-(1H-Imidazol-1-yl)octyl]oxy}phenyl)ethyl]acetamide](/img/structure/B14379480.png)
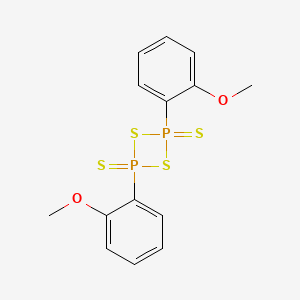
![(3-Methylphenyl){3-methyl-4-[(propan-2-yl)oxy]phenyl}methanone](/img/structure/B14379494.png)
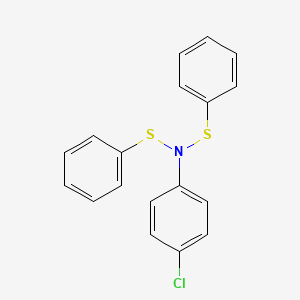
![2,4-diphenyl-6,11-dihydro-5H-pyrido[2,3-a]carbazole](/img/structure/B14379502.png)
![2,2'-Disulfanediylbis[6-(hydroxymethyl)-4-octylphenol]](/img/structure/B14379523.png)
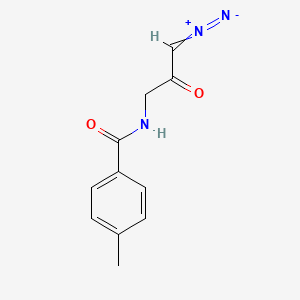
![N-(3-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14379548.png)
